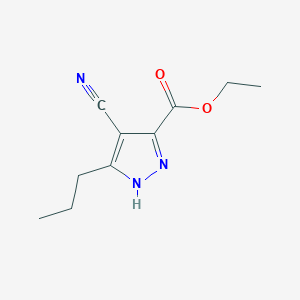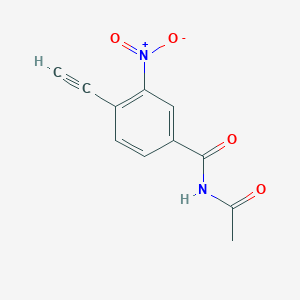
4-chlorobutyl cyclobutene-1-carboxylate
Overview
Description
4-chlorobutyl cyclobutene-1-carboxylate is an organic compound with the molecular formula C9H13ClO2. This compound is a derivative of cyclobutene, featuring a carboxylic acid ester group and a chlorine atom attached to a butyl chain. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chlorobutyl cyclobutene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of cyclobut-1-enecarboxylic acid with 4-chlorobutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the use of cyclobut-1-enecarboxylic acid chloride, which reacts with 4-chlorobutanol in the presence of a base such as pyridine. This method is advantageous as it often results in higher yields and fewer side products.
Industrial Production Methods
In an industrial setting, the production of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-chlorobutyl cyclobutene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding butyl ester.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Cyclobut-1-enecarboxylic acid.
Reduction: Cyclobut-1-enecarboxylic acid butyl ester.
Substitution: Various substituted cyclobut-1-enecarboxylic acid esters depending on the nucleophile used.
Scientific Research Applications
4-chlorobutyl cyclobutene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclobut-1-enecarboxylic acid 4-chloro-butyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclobut-1-enecarboxylic acid butyl ester: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclobut-1-enecarboxylic acid methyl ester: Smaller ester group, leading to different physical and chemical properties.
Cyclobut-1-enecarboxylic acid ethyl ester: Intermediate ester group size, with properties between the butyl and methyl esters.
Uniqueness
4-chlorobutyl cyclobutene-1-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C9H13ClO2 |
|---|---|
Molecular Weight |
188.65 g/mol |
IUPAC Name |
4-chlorobutyl cyclobutene-1-carboxylate |
InChI |
InChI=1S/C9H13ClO2/c10-6-1-2-7-12-9(11)8-4-3-5-8/h4H,1-3,5-7H2 |
InChI Key |
BCAMGEBNHZETHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C1)C(=O)OCCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
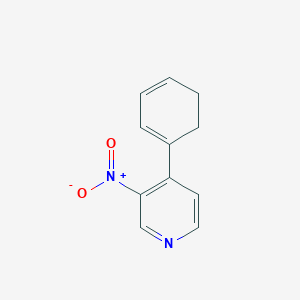
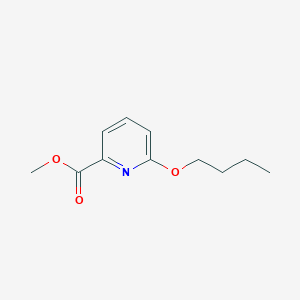
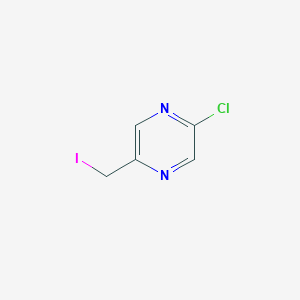
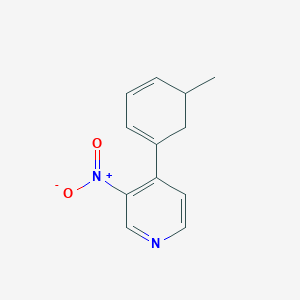
![tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B8382157.png)

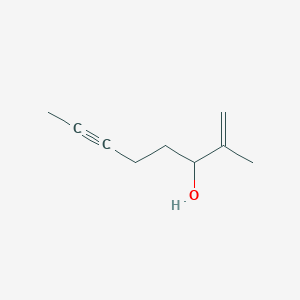
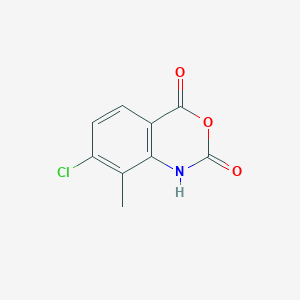
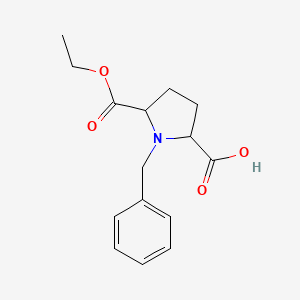
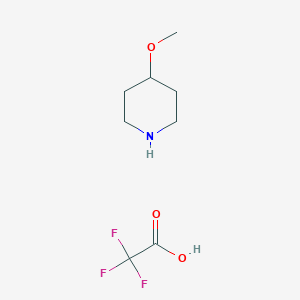
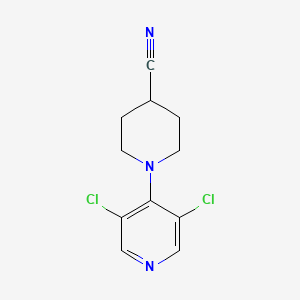
![4-(4-Ethyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8382209.png)
